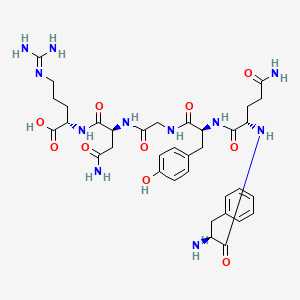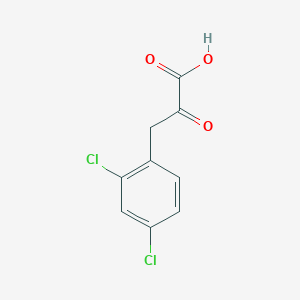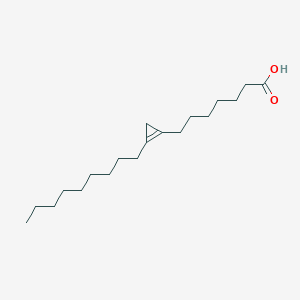
7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is a chemical compound characterized by a cyclopropane ring substituted with a nonyl group and a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method involves the reaction of a nonyl-substituted alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the heptanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The nonyl group and the cyclopropane ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted cyclopropane compounds.
Aplicaciones Científicas De Investigación
7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and nonyl group contribute to its binding affinity and specificity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Heptanoic Acid: A simpler analog with a straight-chain structure.
Cyclopropane Carboxylic Acid: Contains a cyclopropane ring but lacks the nonyl substitution.
Nonylcyclopropane: Similar nonyl substitution but without the heptanoic acid chain.
Uniqueness: 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is unique due to the combination of a cyclopropane ring, a nonyl group, and a heptanoic acid chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
651027-49-5 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
7-(2-nonylcyclopropen-1-yl)heptanoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) |
Clave InChI |
QGBVWKUUVJYRIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

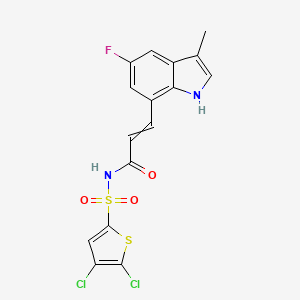
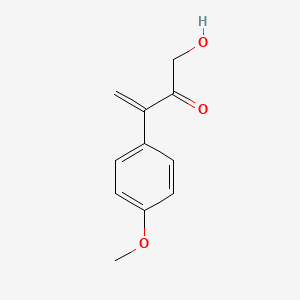
![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
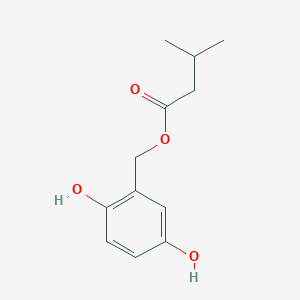

![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
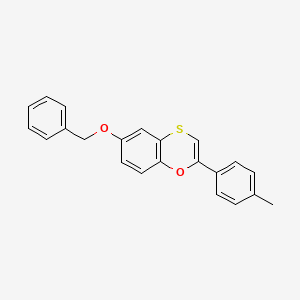
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
